4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
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Overview
Description
Alkylation: The introduction of the isobutyl and dimethyl groups can be achieved through alkylation reactions. Reagents such as isobutyl bromide and dimethyl sulfate are commonly used.
Reaction Conditions: These reactions typically require the presence of a strong base (e.g., potassium carbonate) and are conducted under reflux conditions.
Attachment of the Benzenesulfonamide Group
Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This is achieved by reacting the intermediate compound with 4-chlorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction sequences but optimized for large-scale production. This includes the use of continuous flow reactors for improved efficiency and yield, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide typically involves multiple steps:
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Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring
Starting Materials: The synthesis begins with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through a cyclization reaction involving an appropriate amino alcohol and a suitable carbonyl compound.
Reaction Conditions: The cyclization is often carried out under acidic or basic conditions, with the use of catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide).
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Products: Oxidation can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Products: Reduction can convert the carbonyl group to an alcohol or the sulfonamide group to an amine.
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Substitution
Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Products: Substitution reactions can lead to the formation of various derivatives with modified biological activities.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structural features.
Biology and Medicine
Pharmacological Studies: The compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator.
Drug Development: It can be explored for its potential as a lead compound in the development of new therapeutic agents.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Agriculture: It could be investigated for use as a pesticide or herbicide due to its potential biological activity.
Mechanism of Action
The mechanism by which 4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide: can be compared with other benzenesulfonamide derivatives and oxazepine-containing compounds.
Uniqueness
Structural Features: The combination of the benzenesulfonamide group with the tetrahydrobenzo[b][1,4]oxazepine ring system is unique and may confer specific biological activities not seen in other compounds.
Biological Activity: The specific substitution pattern and functional groups present in this compound may result in unique interactions with biological targets, distinguishing it from other similar compounds.
By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can further explore the potential of this compound in various scientific fields.
Properties
IUPAC Name |
4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O4S/c1-14(2)12-24-18-10-7-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPAXOIHKKHABR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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